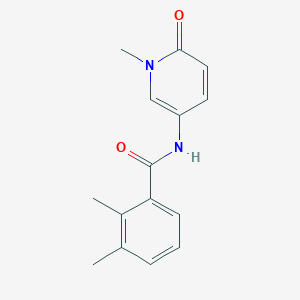
2,3-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide, commonly known as DMXAA, is a small molecule drug that has been extensively studied for its potential as an anticancer agent. DMXAA was first developed in the 1990s by a team of researchers at Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been the subject of numerous studies investigating its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.
作用機序
DMXAA's mechanism of action involves the activation of the stimulator of interferon genes (STING) pathway. STING is a cytosolic DNA sensor that plays a crucial role in the immune response to viral and bacterial infections. DMXAA activates the STING pathway by inducing the production of cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), which in turn activates the downstream signaling pathway. This leads to the production of TNF-α and other cytokines, which induce tumor regression.
Biochemical and Physiological Effects
DMXAA has been shown to have several biochemical and physiological effects. In preclinical models, DMXAA has been shown to selectively target and kill cancer cells by inducing TNF-α production in tumor-associated macrophages. DMXAA has also been shown to induce the production of other cytokines, such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ), which play a crucial role in the immune response to cancer.
実験室実験の利点と制限
DMXAA has several advantages for lab experiments. It has been extensively studied in preclinical models and has been shown to have promising anticancer activity. DMXAA is also relatively easy to synthesize and has a low molecular weight, which makes it easy to administer in vitro and in vivo. However, DMXAA has several limitations for lab experiments. It has been shown to have low solubility in water, which can make it difficult to administer in some experimental settings. DMXAA has also been shown to have low bioavailability, which can limit its effectiveness in some experimental models.
将来の方向性
Several future directions for DMXAA research have been proposed. One potential direction is to investigate the use of DMXAA in combination with other anticancer agents. Several studies have shown that DMXAA can enhance the activity of other anticancer agents, such as cisplatin and doxorubicin. Another potential direction is to investigate the use of DMXAA in combination with immune checkpoint inhibitors. Immune checkpoint inhibitors have shown promising results in the treatment of several types of cancer, and combining them with DMXAA could enhance their activity. Finally, future research could investigate the use of DMXAA in other disease settings, such as viral and bacterial infections. DMXAA's ability to activate the STING pathway could make it a promising candidate for the treatment of these diseases.
合成法
DMXAA can be synthesized through several methods, including the reaction of 2,3-dimethylbenzoic acid with 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, followed by the addition of thionyl chloride and dimethylformamide. Another method involves the reaction of 2,3-dimethylbenzoic acid with 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, followed by the addition of phosphorus oxychloride, dimethylformamide, and triethylamine.
科学的研究の応用
DMXAA has been extensively studied for its potential as an anticancer agent. Several studies have demonstrated that DMXAA can selectively target and kill cancer cells by inducing tumor necrosis factor-alpha (TNF-α) production in tumor-associated macrophages. TNF-α is a cytokine that plays a crucial role in the immune response to cancer, and its production has been shown to induce tumor regression in preclinical models.
特性
IUPAC Name |
2,3-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-5-4-6-13(11(10)2)15(19)16-12-7-8-14(18)17(3)9-12/h4-9H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWUHWMXTXJNJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CN(C(=O)C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl-(2-tert-butyl-1,3-thiazol-5-yl)methanone](/img/structure/B7527957.png)
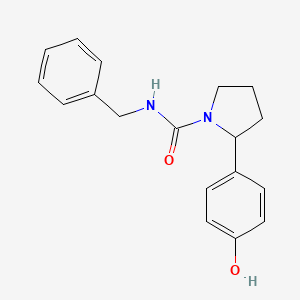
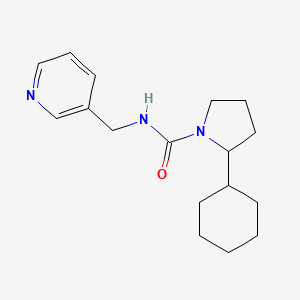
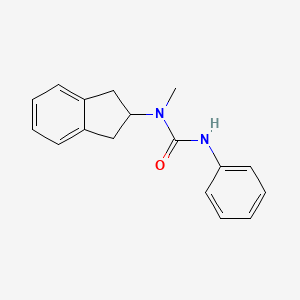


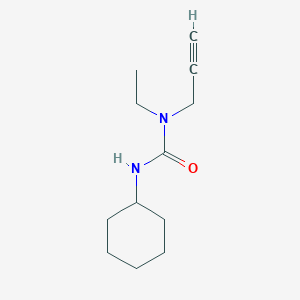
![1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-2-naphthalen-2-ylethanone](/img/structure/B7528004.png)
![(E)-1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B7528020.png)
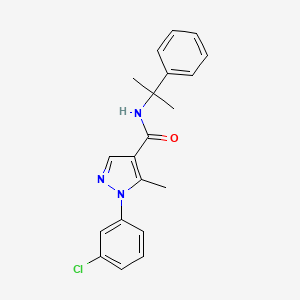
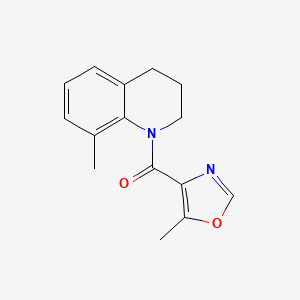
![N'-ethyl-N'-methyl-N-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)ethane-1,2-diamine](/img/structure/B7528030.png)
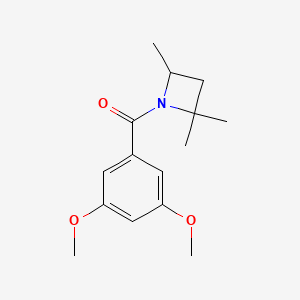
![[4-(2-Methylpropyl)piperazin-1-yl]-(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methanone](/img/structure/B7528053.png)